Phenoxarsinic acid
Description
Phenoxarsinic acid (C₁₂H₉AsO₃) is an organoarsenic compound characterized by a heterocyclic structure containing arsenic and oxygen. It is synthesized by heating bromine water with precursor compounds or reacting with hydrogen peroxide in glacial acetic acid . The compound crystallizes as glossy needles with a melting point of 219°C, demonstrating solubility in chloroform, alcohol, and hot water. Its sodium salt forms hexagonal plates containing three water molecules, soluble in water or alcohol . This compound has been studied for its role as a metabolite of 10,10'-oxybisphenoxarsine (OBPA) in biological systems and its structural resemblance to phosphorus-based analogs .
Properties
CAS No. |
4846-20-2 |
|---|---|
Molecular Formula |
C12H9AsO3 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
10-hydroxyphenoxarsinine 10-oxide |
InChI |
InChI=1S/C12H9AsO3/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) |
InChI Key |
UWYZTJXNVOTEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxarsinic acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with carbon dioxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of phenylarsine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Phenoxarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: It can be reduced to arsenic(III) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Arsenic(V) oxide.
Reduction: Arsenic(III) oxide.
Substitution: Various substituted phenylarsinic acids.
Scientific Research Applications
Phenoxarsinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: It has been studied for its potential use in biological assays and as a tool for investigating arsenic metabolism in living organisms.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenoxarsinic acid involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Findings :
- Thermal Stability : Phenarsazinic acid exhibits the highest thermal stability (melting point ~300°C), whereas y-benzophenarsazinic acid is thermally labile (<20°C).
- Solubility: this compound uniquely dissolves in hot water, distinguishing it from its analogs.
- Sodium Salts : The sodium salt of y-benzophenarsazinic acid is hygroscopic and ether-soluble, unlike the water-insoluble phenarsazinic acid salt.
Comparison with Functionally Similar Phosphorus Compounds
This compound shares spectral and functional similarities with phosphorus-based compounds, such as o-benzylphenylphosphonic acid and diphenylphosphonic acid, despite differences in elemental composition.
Table 2: Functional Comparison with Phosphorus Analogs
| Compound | Structural Feature | Spectral Similarity to this compound |
|---|---|---|
| o-Benzylphenylphosphonic acid | Benzyl group attached | High absorption intensity due to benzene rings |
| Diphenylphosphonic acid | Two phenyl groups | Matches spectral patterns of arsenic analogs |
Key Findings :
- Spectral Overlap : The absence of resonance interaction between aromatic rings in both arsenic and phosphorus compounds results in nearly identical spectral profiles .
Functional Comparison with OBPA
This compound is a major metabolite of 10,10'-oxybisphenoxarsine (OBPA), a biocide used in industrial applications. Upon hydrolysis, OBPA converts to this compound, which accounts for >5% of the administered dose in urinary excretion .
Metabolic Pathway :
Hydrolysis: OBPA → this compound.
Oxidation: this compound → Methoxyphenoxarsine (1–3% of dose) .
Implications: The environmental persistence of this compound underscores the need for monitoring its ecological impact, particularly in wastewater treatment systems .
Biological Activity
Phenoxarsinic acid (PAA) is an organoarsenic compound that has garnered attention due to its biological activity, particularly in relation to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cell biology, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an arsenic atom bonded to a phenolic group. Its chemical formula is CHAsO, and it is typically found in a crystalline form. The presence of the arsenic atom contributes to its biological activity, influencing various biochemical pathways.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may play a role in mitigating oxidative stress in biological systems. It has been shown to influence the levels of reactive oxygen species (ROS) and modulate antioxidant enzyme activities, such as catalase (CAT) and superoxide dismutase (SOD). These effects are crucial in protecting cells from oxidative damage.
2. Cell Proliferation and Apoptosis
This compound has been studied for its impact on cell proliferation and apoptosis. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death. This property makes it a candidate for further exploration in cancer therapeutics.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study published in Journal of Toxicology examined the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The research found that treatment with PAA resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that PAA could serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
Case Study 2: Effects on Neurotoxicity
Another research study assessed the neurotoxic effects of this compound on neuronal cells. The results indicated that exposure to PAA led to significant neurodegeneration, characterized by increased levels of ROS and reduced mitochondrial function. This study highlights the potential risks associated with environmental exposure to organoarsenic compounds.
Summary of Biological Activities
The biological activities of this compound are multifaceted, encompassing both beneficial and harmful effects:
- Antioxidant Activity : Reduces oxidative stress by modulating ROS levels.
- Cytotoxicity : Induces apoptosis in cancer cells, suggesting potential therapeutic applications.
- Neurotoxicity : Exhibits harmful effects on neuronal cells, raising concerns about environmental exposure.
Q & A
Q. How can researchers address ethical concerns in this compound studies involving arsenic release?
- Methodological Answer :
- Waste Management : Follow institutional protocols for arsenic disposal (e.g., precipitation as As₂S₃).
- Risk Assessment : Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) before large-scale experiments.
- Regulatory Compliance : Adhere to REACH and OSHA guidelines for handling arsenic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
